4-Methyl-2-hexyne-1,4-diol
Overview
Description
4-Methyl-2-hexyne-1,4-diol is an organic compound with the molecular formula C₇H₁₂O₂ It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features a triple bond between two carbon atoms, classifying it as an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-hexyne-1,4-diol can be synthesized through multiple-step organic synthesis. One common method involves the starting material 4-methyl-2-pentanol, which undergoes a series of reactions including oxidation and hydroxylation to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as metallic nanoparticles, can enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-hexyne-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-Methyl-2-hexyne-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-hexyne-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the alkyne moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentyne-1,4-diol: Similar structure but with a shorter carbon chain.
2-Hexyne-1,4-diol: Lacks the methyl group at the fourth position.
3-Hexyne-2,5-diol: Different positioning of hydroxyl groups and triple bond.
Uniqueness
4-Methyl-2-hexyne-1,4-diol is unique due to the presence of both a methyl group and a triple bond in its structure, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methylhex-2-yne-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2,9)5-4-6-8/h8-9H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCYKPSXNHMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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